[1-(Benzylamino)cyclohexyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(benzylamino)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(9-5-2-6-10-14)15-11-13-7-3-1-4-8-13/h1,3-4,7-8,15-16H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPTPUBRRSXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 Benzylamino Cyclohexyl Methanol
Established Synthetic Routes to [1-(Benzylamino)cyclohexyl]methanol
The synthesis of this compound can be approached through various established routes, primarily focusing on stepwise strategies that allow for controlled construction of the molecule.
Stepwise Synthesis Strategies for this compound
A common and logical approach to synthesizing this compound involves a multi-step process. One such strategy begins with the reaction of cyclohexanone (B45756) with a suitable cyanide source and benzylamine (B48309) to form an α-aminonitrile. This intermediate is then hydrolyzed to the corresponding amide, followed by reduction to yield the final amino alcohol product.
Another viable pathway involves the initial preparation of 1-(aminomethyl)cyclohexanol. This can be achieved through various methods, such as the reduction of 1-cyanocyclohexanol. The resulting amino alcohol can then be selectively N-benzylated using benzyl (B1604629) halide or a related electrophile to afford this compound.
A reported synthesis of a related compound, (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine, involves the reduction of 4-benzyl-1-cyano-1-(dimethylamino)cyclohexane with lithium aluminum hydride (LAH) in diethyl ether. prepchem.com This suggests that a similar reductive amination approach could be adapted for the synthesis of this compound, potentially starting from a suitable cyanohydrin derivative of cyclohexanone and benzylamine.
Optimization of Reaction Parameters in this compound Synthesis
The efficiency and yield of any synthetic route are highly dependent on the optimization of reaction parameters. For the synthesis of this compound, several factors can be fine-tuned to improve the outcome. These include the choice of solvent, reaction temperature, concentration of reactants, and the type of catalyst used.
For instance, in reductive amination reactions, the choice of reducing agent is critical. While powerful hydrides like LAH are effective, milder and more selective reagents such as sodium borohydride (B1222165) or sodium cyanoborohydride might offer better control and reduce the formation of byproducts. The pH of the reaction medium is also a crucial parameter to control, as it influences both the formation of the imine intermediate and the activity of the reducing agent.
Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms to rapidly identify the optimal set of conditions from a large parameter space. beilstein-journals.org This data-driven approach can significantly accelerate the development of a robust and efficient synthesis for this compound. beilstein-journals.org
Novel Synthetic Approaches and Sustainable Chemistry in this compound Production
Recent advancements in synthetic organic chemistry have paved the way for more innovative and sustainable methods for producing complex molecules like this compound.
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
Given that this compound possesses a stereocenter, the development of stereoselective and asymmetric synthetic routes is of significant interest. This would allow for the preparation of individual enantiomers, which is crucial for applications where stereochemistry plays a key role.
One potential strategy involves the use of chiral auxiliaries or catalysts. For example, a chiral benzylamine derivative could be used in the initial aminonitrile formation, leading to a diastereomeric mixture that can be separated, followed by removal of the chiral auxiliary. Alternatively, asymmetric reduction of a suitable imine or ketone precursor using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst, could provide direct access to enantiomerically enriched this compound. Asymmetric synthesis has been successfully applied to produce optically pure alcohols in other complex molecules, demonstrating the feasibility of this approach. nih.gov
Development of Catalytic Systems for this compound Synthesis
The use of catalytic methods is a cornerstone of modern and sustainable chemistry. epa.gov For the synthesis of this compound, several catalytic approaches can be envisioned. Catalytic hydrogenation of an appropriate enamine or imine precursor over a heterogeneous catalyst, such as palladium on carbon or platinum oxide, could be an efficient and scalable method.
Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals, is a key area of research. dtu.dk These catalysts can offer improved selectivity, lower cost, and reduced environmental impact compared to traditional stoichiometric reagents. For example, a one-pot reductive amination using a suitable catalyst could streamline the synthesis by combining the imine formation and reduction steps into a single operation.
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its properties. This can be achieved by modifying either the cyclohexyl ring, the benzyl group, or the methanol (B129727) moiety.
Table 1: Potential Structural Modifications of this compound
| Molecular Scaffold | Modification | Potential Starting Materials |
| Cyclohexyl Ring | Substitution at various positions (e.g., alkyl, aryl, halogen) | Substituted cyclohexanones |
| Benzyl Group | Substitution on the aromatic ring (e.g., electron-donating or -withdrawing groups) | Substituted benzylamines or benzyl halides |
| Methanol Moiety | Conversion to esters, ethers, or other functional groups | This compound |
The synthesis of these analogs would generally follow similar synthetic strategies as for the parent compound, but with appropriately substituted starting materials. For instance, using a substituted cyclohexanone in the initial step would lead to analogs with a modified cyclohexyl ring. Similarly, employing a substituted benzylamine would result in derivatives with different electronic or steric properties on the aromatic ring. The hydroxyl group of this compound itself serves as a handle for further derivatization, allowing for the preparation of esters, ethers, and other functionalized molecules. The synthesis of various cyclohexane (B81311) derivatives has been reported, showcasing the versatility of this scaffold for creating a diverse range of compounds. researchgate.net
Modification of the Cyclohexyl Ring within this compound Analogs
One notable area of research has been the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides. While not directly involving the parent compound, the synthetic principles are highly relevant. In these studies, two main series of compounds were prepared: N-[4-(tert-butyl)cyclohexyl]-substituted benzamides and N-[4-(ethyl)cyclohexyl]-substituted benzamides. The synthesis of these analogs typically involves the acylation of the corresponding 4-alkylcyclohexylamine with a substituted benzoyl chloride. The general synthetic route is depicted below:
Preclinical Biological Investigations of 1 Benzylamino Cyclohexyl Methanol
In Vitro Biological Profiling of [1-(Benzylamino)cyclohexyl]methanol
In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, such as in a test tube or petri dish. These assays are crucial for the initial characterization of a compound's biological activity at the molecular and cellular level.
Receptor Binding and Ligand Affinity Assays for this compound
Information unavailable. Receptor binding assays are designed to measure the affinity with which a compound (ligand) binds to a specific receptor. These experiments would typically determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the potency of the compound at the receptor. Without experimental data, the receptor binding profile of this compound remains unknown.
Enzyme Inhibition and Activation Studies of this compound
Information unavailable. These studies assess the effect of a compound on the activity of specific enzymes. By measuring the rate of an enzymatic reaction in the presence of the test compound, researchers can determine if the compound acts as an inhibitor or an activator. This information is critical for understanding the compound's mechanism of action. No such studies have been published for this compound.
Cellular Assays and Pathway Modulation by this compound
Information unavailable. Cellular assays utilize living cells to investigate
Scientific Article on this compound Withheld Due to Lack of Preclinical Data
An in-depth review of available scientific literature reveals a significant gap in the preclinical biological investigation of the chemical compound this compound. As a result, the generation of a detailed article focusing on its preclinical efficacy, pharmacokinetics, and mechanism of action, as per the requested outline, cannot be fulfilled at this time.
Initial searches for published studies on this compound did not yield any specific data related to its evaluation in disease models, its distribution and pharmacokinetic profile in non-human systems, or its metabolic breakdown products. Furthermore, there is a lack of information regarding its molecular and cellular mechanisms of action. The scientific community has not, to date, published research identifying specific biological targets, downstream signaling effects, or potential multi-target interactions of this compound.
While basic chemical and physical properties of this compound are documented in chemical databases, the comprehensive biological and pharmacological data required to construct a scientifically rigorous article on its preclinical profile are absent from the public domain. The creation of an article with the specified detailed sections would necessitate fabrication of data, which is contrary to the principles of scientific accuracy and integrity.
Therefore, until preclinical research on this compound is conducted and published, it is not possible to provide a thorough and informative article that adheres to the requested scientific standards and content structure.
Structure Activity Relationship Sar Studies of 1 Benzylamino Cyclohexyl Methanol and Its Analogs
Systematic Structural Modifications and Their Impact on the Biological Activity of [1-(Benzylamino)cyclohexyl]methanol Analogs
The biological activity of this compound analogs can be systematically modulated by altering three main structural regions: the benzyl (B1604629) moiety, the cyclohexyl ring, and the aminomethanol (B12090428) group.
Modifications of the Benzyl Group: The aromatic nature of the benzyl group is often critical for activity. The introduction of substituents on the phenyl ring can significantly impact potency and selectivity. For instance, in related series of N-benzyl piperidine (B6355638) derivatives, substitutions on the benzyl ring were found to be crucial for their biological effects. It is conceivable that electron-donating or electron-withdrawing groups on the phenyl ring of this compound could modulate its interaction with biological targets through electronic and steric effects. For example, the introduction of a methoxy (B1213986) group, as seen in some N-benzyl-N-methyldecan-1-amine derivatives, has been shown to influence anti-inflammatory and anti-oxidative activities.
Modifications of the Cyclohexyl Ring: The cyclohexane (B81311) ring provides a rigid scaffold that properly orients the benzylamino and methanol (B129727) functionalities. Alterations to this ring, such as changing its size (e.g., to a cyclopentyl or cycloheptyl ring) or introducing substituents, would likely affect the conformational flexibility and, consequently, the binding affinity of the molecule to its target. In studies of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives, the rigid cyclohexane ring was found to be a key element for potent serotonin (B10506) receptor activity.
Modifications of the Aminomethanol Moiety: The primary amine and the hydroxyl group of the methanol substituent are key functional groups that can participate in hydrogen bonding with biological targets. N-alkylation or N-acylation of the amino group would alter its basicity and hydrogen bonding capacity. For example, N-alkylation in armeniaspirol analogs has been shown to be a viable strategy for modifying antibiotic potency. Esterification or etherification of the hydroxyl group would also change the molecule's polarity and hydrogen bonding potential, which could have a profound effect on its biological activity.
A hypothetical data table illustrating potential SAR trends based on related compound classes is presented below. Please note that this table is for illustrative purposes and is not based on direct experimental data for this compound.
| Compound | R1 (Benzyl Ring Substitution) | R2 (Cyclohexyl Ring Modification) | R3 (Aminomethanol Modification) | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | H | Unsubstituted | -CH₂OH | 5.2 |
| 2 | 4-OCH₃ | Unsubstituted | -CH₂OH | 2.8 |
| 3 | 4-Cl | Unsubstituted | -CH₂OH | 4.1 |
| 4 | H | 4-Methyl | -CH₂OH | 7.5 |
| 5 | H | Unsubstituted | -CH₂OAc | 15.6 |
| 6 | H | Unsubstituted | -NHCH₃ | 3.9 |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model for the this compound scaffold would likely consist of several key features essential for biological activity. These elements are derived from the common structural motifs found in active analogs.
Aromatic Feature: The benzyl group's phenyl ring typically serves as a crucial aromatic or hydrophobic interaction point with the biological target. The size and electronic properties of this ring can be fine-tuned for optimal binding.
Hydrogen Bond Donor/Acceptor: The secondary amine is a key hydrogen bond donor and acceptor. Its ability to engage in these interactions is often fundamental to the molecule's mechanism of action.
Hydrogen Bond Donor: The hydroxyl group of the methanol substituent provides an additional hydrogen bond donor site, which can contribute to the binding affinity and specificity.
Hydrophobic/Aliphatic Core: The cyclohexane ring acts as a rigid, hydrophobic spacer that correctly positions the other pharmacophoric elements for interaction with the target.
Pharmacophore modeling of nitrogen heterocycles has demonstrated the importance of such features in predicting biological activity. The spatial arrangement of these features is critical, and any modification that alters this arrangement can lead to a significant change in activity.
Influence of Stereochemical Configuration on the Biological Activity of this compound Derivatives
This compound possesses a chiral center at the C1 position of the cyclohexane ring. Therefore, it can exist as a pair of enantiomers. It is well-established that stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.
The stereochemical configuration of the chiral carbon in this compound derivatives would dictate the three-dimensional orientation of the benzylamino and methanol groups. This orientation is critical for the precise interactions required for biological activity. For instance, in the stereoselective synthesis of various biologically active compounds, controlling the stereochemistry is a paramount step to ensure the desired therapeutic effect.
In the absence of specific studies on the enantiomers of this compound, it is reasonable to hypothesize that one enantiomer would exhibit higher potency than the other. The synthesis and biological evaluation of individual enantiomers would be necessary to determine the stereochemical requirements for optimal activity and to potentially develop a more selective and potent agent.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR study could provide valuable insights into the physicochemical properties that govern their activity.
A QSAR model for this class of compounds would typically involve calculating various molecular descriptors for each analog, such as:
Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic properties of the molecules.
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume, which quantify the size and shape of the molecules.
Hydrophobic Descriptors: Partition coefficient (logP) or Hansch lipophilicity parameter (π), which measure the hydrophobicity of the compounds.
By correlating these descriptors with the observed biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive QSAR model can be developed. Such models can help in understanding the mechanism of action, predicting the activity of new, unsynthesized analogs, and guiding the design of more potent compounds. For example, QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives have highlighted the importance of lipophilicity and electron-donating substituents for their receptor binding affinity.
A hypothetical QSAR equation for this compound analogs might look like:
log(1/IC₅₀) = alogP + bσ + c*Es + d
Where a, b, and c are coefficients for the respective descriptors, and d is a constant. The statistical quality of the model would be assessed by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the standard error of the estimate.
Theoretical and Computational Investigations of 1 Benzylamino Cyclohexyl Methanol
Quantum Chemical Calculations on [1-(Benzylamino)cyclohexyl]methanol
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, rooted in the principles of quantum mechanics, can elucidate a wide range of properties, from the distribution of electrons to the energetics of different molecular arrangements.
Electronic Structure and Reactivity Analysis of this compound
The electronic structure of a molecule dictates its reactivity and physical properties. By employing methods such as Density Functional Theory (DFT), it is possible to model the electron distribution and predict regions of the molecule that are likely to engage in chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the presence of a benzene (B151609) ring, a secondary amine, and a primary alcohol offers multiple sites for potential interactions. An analysis of the electrostatic potential surface would likely reveal electron-rich regions around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack, while the aromatic ring could participate in π-stacking interactions.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to be donated. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. Actual values would require specific computational studies.
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformers and to map the potential energy landscape that governs the transitions between them. This is crucial as the biological activity of a molecule is often tied to a specific conformation.
For this compound, key rotational bonds include the C-N bond of the benzylamine (B48309) group and the C-C bond connecting the cyclohexyl ring to the methanol (B129727) group. The cyclohexane (B81311) ring itself can exist in different chair and boat conformations. Computational methods can systematically explore these degrees of freedom to locate the global energy minimum and other low-energy conformers. The relative energies of these conformers can be tabulated to understand their population distribution at a given temperature.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Global minimum energy conformer | 0.0 |
| 2 | Rotamer of the benzyl (B1604629) group | 1.2 |
| 3 | Alternate chair conformation of the cyclohexyl ring | 3.5 |
Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve a much larger number of potential structures.
Molecular Dynamics Simulations and Molecular Docking Studies of this compound
While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. These simulations can model the behavior of this compound in a biological environment, such as in aqueous solution or in the presence of a protein target.
Ligand-Target Interaction Dynamics of this compound
MD simulations can be used to study how this compound interacts with a specific biological target, such as an enzyme or a receptor. wikipedia.org By placing the molecule in a simulation box with the target protein and water molecules, it is possible to observe the dynamics of the binding process and the stability of the resulting complex over time. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
Binding Free Energy Calculations for this compound Complexes
A critical aspect of drug discovery is determining the binding affinity of a ligand for its target. Computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the this compound-protein complex from the snapshots of an MD simulation. nih.gov A more negative binding free energy generally indicates a stronger and more stable interaction. nih.gov
Table 3: Hypothetical Binding Free Energy Components for a this compound-Target Complex
| Energy Component | Hypothetical Value (kcal/mol) | Contribution |
| Van der Waals Energy | -35.2 | Favorable hydrophobic and non-polar interactions. |
| Electrostatic Energy | -15.8 | Favorable ionic and polar interactions. |
| Polar Solvation Energy | 28.5 | Unfavorable energy required to desolvate polar groups. |
| Non-polar Solvation Energy | -4.1 | Favorable energy from burying non-polar surface area. |
| Binding Free Energy (ΔG_bind) | -26.6 | Overall predicted binding affinity. |
Note: The values are for illustrative purposes and would depend on the specific biological target.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for this compound
Before a compound can be considered for pharmaceutical use, its ADME properties must be evaluated. In silico tools can predict these properties based on the molecule's structure, providing an early indication of its potential as a drug candidate. uni.lu These predictions are often based on quantitative structure-property relationship (QSPR) models. uni.lu
For this compound, various physicochemical and pharmacokinetic properties can be predicted. For instance, its lipophilicity (logP) is a key determinant of its absorption and distribution. Other important parameters include water solubility, the potential to cross the blood-brain barrier, and interaction with metabolic enzymes like cytochrome P450s.
Table 4: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Weight | 219.32 g/mol | Calculation from molecular formula |
| XlogP | 2.2 | Predicted by PubChemLite uni.lu |
| Hydrogen Bond Donors | 2 | Calculation from structure |
| Hydrogen Bond Acceptors | 2 | Calculation from structure |
| Polar Surface Area | 32.26 Ų | Calculation from structure |
| Water Solubility | Moderately soluble | General prediction based on structure |
| Blood-Brain Barrier Permeation | Likely to cross | Prediction based on physicochemical properties |
Note: These are predicted properties and would require experimental validation.
De Novo Design Strategies Guided by the this compound Scaffold
De novo drug design, a computational methodology, aims to generate novel molecular structures with the potential for high affinity and specificity for a particular biological target. nih.gov This process often begins with a molecular scaffold or fragment known to interact with the target of interest. The this compound framework, characterized by its cyclohexyl ring, a benzylamino group, and a methanol substituent, presents a versatile structural motif that can be elaborated upon to explore new chemical space in drug discovery.
Computational strategies leverage the core structure of this compound as a foundational building block. The general approach involves identifying a therapeutic target and then using the scaffold as an anchor point within the target's binding site. Algorithms can then "grow" new functional groups from the scaffold or link it with other fragments to optimize interactions with the receptor. These computational tools are instrumental in narrowing down the vast number of potential compounds to a manageable set for synthesis and in vitro testing. nih.gov
Research into derivatives of the aminocyclohexyl core has demonstrated the utility of this scaffold in developing targeted inhibitors. For instance, structure-based drug design and conformational analysis have been successfully applied to derivatives like 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea, which were identified as potent and selective inhibitors of cyclin-dependent kinase 12 (CDK12). nih.gov Although not identical to this compound, this work highlights how the benzyl and cyclohexyl components can serve as a basis for designing specific inhibitors. The process involved optimizing a hit from high-throughput screening through computational modeling to enhance inhibitory activity and selectivity. nih.gov
The principles of de novo design guided by a scaffold like this compound would theoretically involve several key steps:
Scaffold Placement: The core scaffold is first docked into the binding site of a biological target, such as an enzyme or receptor. Its orientation is optimized to form favorable initial interactions.
Fragment Growing: Computational algorithms then add atoms or small chemical fragments to unoccupied pockets of the binding site, extending from the core scaffold to create new interactions and improve binding affinity.
Linker Design: Alternatively, if other fragments are known to bind in adjacent regions, algorithms can design linker moieties to connect them to the primary scaffold, forming a single, more potent molecule.
Scoring and Ranking: Each newly generated virtual compound is evaluated using scoring functions that predict its binding affinity and other desirable properties. The most promising candidates are ranked for further consideration.
Below is a theoretical data table illustrating the types of virtual compounds that could be generated through a de novo design process starting from the this compound scaffold, targeting a hypothetical protein kinase. The modifications shown are representative of common strategies to enhance binding affinity by targeting specific sub-pockets of an ATP-binding site.
Table 1: Hypothetical Compounds Generated via De Novo Design
| Compound ID | Scaffold Modification | Target Sub-pocket | Predicted Interaction | Predicted Binding Affinity (Score) |
|---|---|---|---|---|
| VDC-001 | Addition of a pyridine (B92270) ring to the benzyl group | Hinge-binding region | Hydrogen bond with backbone amide | -8.5 kcal/mol |
| VDC-002 | Replacement of the hydroxyl group with a carboxylate | Solvent-exposed region | Salt bridge with lysine (B10760008) residue | -9.2 kcal/mol |
| VDC-003 | Addition of a trifluoromethyl group to the cyclohexyl ring | Hydrophobic pocket | Enhanced van der Waals contacts | -9.8 kcal/mol |
| VDC-004 | Fusion of a furan (B31954) ring to the cyclohexyl scaffold | Gatekeeper pocket | Pi-stacking with tyrosine residue | -10.1 kcal/mol |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational studies on related structures, such as adamantane-linked carbothioamides bearing a cyclohexyl moiety, have utilized methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) to understand and quantify the intermolecular interactions that stabilize the compound's conformation. mdpi.com Such computational tools are vital in the de novo design process for refining and validating the predicted binding modes of newly designed molecules before their costly synthesis. mdpi.comresearchgate.net The ultimate goal of these strategies is to accelerate the discovery of lead compounds by exploring a wider chemical space computationally, thereby reducing the number of compounds that require laboratory synthesis and testing. nih.gov
Analytical and Characterization Techniques in Research on 1 Benzylamino Cyclohexyl Methanol
Spectroscopic Methods for Detailed Structural Elucidation of [1-(Benzylamino)cyclohexyl]methanol and its Derivatives
Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound. These methods probe the molecular structure at the atomic level, providing information on connectivity, the chemical environment of atoms, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structural components. In a typical supporting information file for a newly synthesized compound, the NMR data would be presented with detailed chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) rsc.org.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and hydroxymethyl groups, and the methine and methylene protons of the cyclohexyl ring. The protons on the nitrogen and oxygen atoms would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the aromatic carbons, the aliphatic carbons of the cyclohexyl ring, the methylene carbon of the benzyl group, and the carbon of the hydroxymethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition rsc.org. Predicted collision cross-section (CCS) values, which are related to the ion's size and shape in the gas phase, have been calculated for various adducts of this compound, as shown in the table below uni.lu.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 220.16959 | 151.9 |
| [M+Na]⁺ | 242.15153 | 155.1 |
| [M-H]⁻ | 218.15503 | 155.9 |
| [M+NH₄]⁺ | 237.19613 | 170.6 |
| [M+K]⁺ | 258.12547 | 151.6 |
| [M+H-H₂O]⁺ | 202.15957 | 144.9 |
| [M+HCOO]⁻ | 264.16051 | 171.7 |
| [M+CH₃COO]⁻ | 278.17616 | 186.9 |
| [M+Na-2H]⁻ | 240.13698 | 157.8 |
| [M]⁺ | 219.16176 | 145.8 |
| [M]⁻ | 219.16286 | 145.8 |
Data obtained from PubChemLite, predicted using CCSbase. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the aromatic and aliphatic parts, and C-N and C-O stretching vibrations. For comparison, the NIST WebBook provides IR spectra for related compounds like cyclohexanemethanol, which shows a strong, broad absorption for the O-H group nist.gov.
Chromatographic Techniques for Purity Assessment and Separation of this compound
Chromatographic methods are essential for the separation and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would likely be suitable for its analysis. For instance, a method for the separation of the related compound 2-Amino-N-cyclohexyl-N-methylbenzylamine uses a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid sielc.com. For mass spectrometry compatibility, formic acid would be used instead of phosphoric acid sielc.com. The separation of other basic drugs has been achieved on a silica (B1680970) column using a methanol-ethylenediamine buffer uni-muenchen.de.
A hypothetical HPLC method for this compound could involve:
Column: A C18 or a mixed-mode column.
Mobile Phase: A gradient of acetonitrile or methanol (B129727) and water with a buffer like formic acid or ammonium (B1175870) acetate.
Detection: UV detection, likely at a wavelength around 210 nm or 254 nm due to the benzyl group, or mass spectrometry for higher sensitivity and selectivity.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, possibly after derivatization to increase its volatility and thermal stability. For example, methods for the determination of cyclohexylamine, a related primary amine, have been developed using GC-MS nih.govresearchgate.net. These methods often involve derivatization to improve chromatographic properties researchgate.net.
A potential GC-MS method for this compound could entail:
Column: A non-polar or medium-polarity capillary column.
Carrier Gas: Helium or hydrogen.
Injection: Split or splitless injection.
Detection: Flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification.
Crystallographic Analysis of this compound and its Co-crystals
X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound. While no crystal structure for this compound is publicly available, a study on its stereoisomer, (1S,2R)-2-(benzylamino)cyclohexanemethanol (BACH), has been reported. This analysis revealed a flexible, tweeter-like molecular structure nih.gov. Such studies are crucial for understanding the solid-state conformation and intermolecular interactions, which can influence physical properties like melting point and solubility. The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, could also be explored to modify the physicochemical properties of this compound.
Bioanalytical Method Development for the Detection and Quantification of this compound in Preclinical Biological Samples
The development of robust bioanalytical methods is essential for studying the pharmacokinetics of this compound in preclinical models. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed youtube.comchromatographyonline.comnih.gov.
The development of an LC-MS/MS method for this compound in a biological matrix like plasma would typically involve the following steps:
Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include:
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins nih.gov.
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous sample and an immiscible organic solvent chromatographyonline.com.
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. For a basic compound like this compound, a cation-exchange SPE cartridge could be effective chromatographyonline.com.
Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. This is crucial for minimizing matrix effects like ion suppression or enhancement youtube.com.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection. The analyte is first ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is then fragmented in the collision cell, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity nih.govnih.gov.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability nih.gov.
A summary of a hypothetical bioanalytical method is presented below:
| Parameter | Description |
| Analyte | This compound |
| Biological Matrix | Preclinical plasma (e.g., rat, mouse) |
| Internal Standard | A stable isotope-labeled analog of the analyte |
| Sample Preparation | Solid-phase extraction using a cation-exchange sorbent |
| Chromatography | UHPLC with a C18 column and a gradient mobile phase of acetonitrile and water with 0.1% formic acid |
| Detection | Tandem mass spectrometry (ESI+) with multiple reaction monitoring (MRM) |
Future Research Directions and Unexplored Avenues for 1 Benzylamino Cyclohexyl Methanol
Emerging Synthetic Methodologies and Scalable Production of [1-(Benzylamino)cyclohexyl]methanol and its Analogs
The future development and application of this compound and its derivatives are intrinsically linked to the availability of efficient and scalable synthetic methods. While standard synthetic routes to such amino alcohols are established, emerging technologies offer significant opportunities for improvement in terms of yield, stereoselectivity, and environmental impact.
Future research in this area could focus on several key aspects:
Catalytic Reductive Amination: Exploring novel catalysts for the reductive amination of a suitable cyclohexanone (B45756) precursor with benzylamine (B48309) could lead to more efficient and greener synthesis. This would involve screening a variety of metal and organocatalysts to identify those that can operate under milder conditions with higher turnover numbers.
Flow Chemistry: The implementation of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control. This approach allows for precise control over reaction parameters, leading to improved consistency and yield.
Biocatalysis: The use of enzymes, such as transaminases or alcohol dehydrogenases, could provide highly stereoselective routes to chiral analogs of this compound. This is particularly relevant for investigating the differential biological activities of its enantiomers.
A comparative overview of potential synthetic methodologies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Catalytic Reductive Amination | High efficiency, potential for green chemistry. | Catalyst cost and stability, optimization of reaction conditions. |
| Flow Chemistry | Scalability, improved safety and process control. | Initial setup cost, potential for clogging with solid byproducts. |
| Biocatalysis | High stereoselectivity, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
The development of scalable production methods will be crucial for enabling more extensive preclinical and potentially clinical evaluation of this compound and its promising analogs.
Identification of Novel Preclinical Applications and Undiscovered Biological Targets for this compound
The structural components of this compound, namely the benzylamine and cyclohexylmethanol moieties, are present in various biologically active molecules. This suggests that the compound itself or its derivatives could exhibit interesting pharmacological properties. Future research should be directed towards a systematic exploration of its biological activity profile.
Key areas for investigation include:
High-Throughput Screening (HTS): Subjecting this compound to a broad panel of HTS assays against a diverse range of biological targets (e.g., receptors, enzymes, ion channels) could rapidly identify potential areas of biological activity.
Phenotypic Screening: Utilizing cell-based phenotypic screening assays can uncover unexpected therapeutic effects without a priori knowledge of the molecular target. This approach is particularly valuable for complex diseases.
Target Deconvolution: Should a desirable phenotype be observed, subsequent target deconvolution studies, using techniques such as chemical proteomics or genetic approaches, would be necessary to identify the specific biological target(s) responsible for the observed effect.
Based on its structural features, some hypothetical preclinical applications and their corresponding potential biological targets are outlined in Table 2.
Table 2: Hypothetical Preclinical Applications and Potential Biological Targets for this compound Analogs
| Potential Therapeutic Area | Potential Biological Target Class | Rationale |
| Neurodegenerative Diseases | Monoamine oxidase (MAO) inhibitors | The benzylamine moiety is a known pharmacophore for MAO inhibitors. |
| Pain Management | Sigma receptors, NMDA receptors | Similar structures have shown affinity for these receptors involved in pain modulation. |
| Oncology | Histone deacetylases (HDACs), Kinases | The cyclohexyl group can provide a scaffold for interaction with various enzymatic targets. |
| Infectious Diseases | Bacterial or fungal enzymes | The amino alcohol functionality can be a starting point for developing antimicrobial agents. |
Advanced Computational Modeling and Artificial Intelligence Applications for this compound Optimization
Computational approaches, including artificial intelligence (AI), are poised to revolutionize drug discovery and can be instrumental in guiding the future research of this compound. These methods can accelerate the identification of promising derivatives and predict their properties, thereby reducing the time and cost of experimental work.
Future computational studies could involve:
Molecular Docking and Virtual Screening: Docking this compound and a virtual library of its analogs into the binding sites of known and predicted biological targets can help prioritize compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial biological data is obtained for a series of analogs, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent and selective compounds.
De Novo Drug Design: AI-powered generative models can be used to design novel molecules based on the this compound scaffold, optimized for desired properties such as high potency, low toxicity, and favorable pharmacokinetic profiles.
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
A systems biology approach, which considers the complex interactions within biological systems, can provide a more holistic understanding of the effects of this compound. By integrating data from various "omics" technologies, researchers can move beyond a single-target perspective.
Future research integrating these approaches could include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or tissues treated with this compound can reveal the cellular pathways and biological processes it modulates.
Proteomics: Studying the changes in protein expression and post-translational modifications can provide insights into the compound's mechanism of action at the protein level.
Metabolomics: Analyzing the metabolic profile of treated systems can uncover downstream effects on cellular metabolism.
By combining these multi-omics datasets, a comprehensive picture of the compound's biological impact can be constructed, potentially revealing novel mechanisms of action and identifying biomarkers for its effects.
Potential for this compound in Interdisciplinary Scientific Collaborations
The full potential of this compound is most likely to be realized through collaborations that bridge different scientific disciplines. The versatility of its chemical structure makes it a point of interest for various fields.
Potential areas for interdisciplinary collaboration include:
Medicinal Chemistry and Pharmacology: For the design, synthesis, and biological evaluation of novel analogs with improved therapeutic properties.
Materials Science: Exploring the use of this compound or its polymers in the development of new materials with specific functional properties.
Chemical Biology: Utilizing derivatives of this compound as chemical probes to study biological processes.
Such collaborations will be essential to fully explore the scientific landscape of this promising chemical entity and translate fundamental research into practical applications.
Q & A
Basic: What are the optimal synthetic routes for [1-(Benzylamino)cyclohexyl]methanol?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Amine Alkylation : React cyclohexanol derivatives with benzylamine under nucleophilic substitution conditions. For example, using a methanol reflux system (60–70°C) with catalytic acid/base to facilitate bond formation .
Purification : Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent). Post-reaction, precipitate the product using ice-cold solvent and recrystallize from ethanol to improve purity .
Stereochemical Control : If stereoisomers are formed (e.g., (1R,2S) vs. (1S,2R)), employ chiral resolution techniques like diastereomeric salt formation or HPLC with chiral columns .
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
Advanced: What strategies resolve contradictions in pharmacological data for cyclohexyl-benzylamino derivatives?
Methodological Answer:
- Mechanistic Studies : Conduct receptor binding assays (e.g., σ-1 or NMDA receptors) to clarify target specificity, as seen in analogous cyclohexyl-piperidine derivatives .
- Behavioral Models : Compare dose-response curves in anticonvulsant or CNS depressant assays (e.g., maximal electroshock seizure test) to reconcile efficacy variations .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies in vivo .
Advanced: How can impurities in this compound be systematically profiled?
Methodological Answer:
- Impurity Identification :
- HPLC-DAD/UV : Use gradient elution (C18 column, acetonitrile/water + 0.1% TFA) to separate byproducts (e.g., unreacted benzylamine or oxidized intermediates) .
- Mass Spectrometry : Perform HRMS to assign molecular formulas for unknown peaks (e.g., m/z 234.149 for a demethylated impurity) .
- Quantification : Calibrate against certified reference materials (e.g., USP standards) to ensure ≤0.1% impurity thresholds .
Advanced: How to design structure-activity relationship (SAR) studies for benzylamino-cyclohexyl derivatives?
Methodological Answer:
- Core Modifications :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Br, -NO) to the benzyl ring to assess electronic effects on receptor binding .
- Stereochemistry : Compare enantiomers (e.g., (R)- vs. (S)-configurations) using chiral synthesis or enzymatic resolution to determine stereospecific activity .
- Biological Testing :
Advanced: What analytical methods validate stability under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation via:
- HPLC-PDA : Track peak area loss for the parent compound.
- LC-MS/MS : Identify degradation products (e.g., oxidation to ketone derivatives) .
- Recommendations : Store at –20°C in amber vials with desiccants to minimize hydrolysis and photolysis .
Advanced: How to address solubility challenges in pharmacological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO, PBS (pH 7.4), and lipid-based vehicles (e.g., Cremophor EL) using nephelometry.
- Prodrug Design : Synthesize phosphate or acetate esters to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
- Nanoformulation : Use liposomes or cyclodextrin complexes to improve bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
